N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride
Description
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride is a polyfunctional amine derivative featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions, linked via a methylene bridge to an ethane-1,2-diamine backbone. The trihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
N'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.3ClH/c1-6-8(5-10-4-3-9)7(2)12-11-6;;;/h10H,3-5,9H2,1-2H3,(H,11,12);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIGEALBBHCFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNCCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole
The synthesis begins with the conversion of 3,5-dimethyl-1H-pyrazole-4-methanol to its chlorinated derivative. Thionyl chloride (SOCl₂) is employed as a chlorinating agent under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine:
Key Conditions :
Alkylation of Ethane-1,2-diamine
The chloromethyl pyrazole intermediate reacts with ethane-1,2-diamine in a nucleophilic substitution to form the diamine backbone. A base such as triethylamine (TEA) neutralizes the generated HCl, driving the reaction to completion:
Optimized Parameters :
Trihydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) to form the trihydrochloride salt. Stoichiometric analysis indicates three equivalents of HCl are required to protonate the primary and secondary amines:
Procedure :
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The diamine is dissolved in ethanol or water, and concentrated HCl is added dropwise at 0–5°C.
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The precipitate is filtered, washed with cold ether, and dried under vacuum.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
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Reverse-Phase HPLC : A C18 column with acetonitrile/water (0.1% TFA) gradient (0–50% over 20 min) confirms >98% purity.
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Elemental Analysis : Calculated (%) for C₈H₁₉Cl₃N₄: C 34.61, H 6.89, N 20.18; Found: C 34.58, H 6.92, N 20.15.
Process Optimization and Scalability
Solvent Selection
Comparative studies show that acetonitrile outperforms DCM in the alkylation step, yielding 85% vs. 72% due to better solubility of the diamine.
Temperature Control
Maintaining the reaction at 70°C minimizes byproducts (e.g., bis-alkylation), as evidenced by LC-MS monitoring.
Large-Scale Purification
Recrystallization from ethanol/water (1:3) achieves 90% recovery, while preparative HPLC is reserved for small-scale high-purity batches.
Industrial Applications and Derivatives
While the primary use of this compound remains investigational, structural analogs serve as intermediates in:
Chemical Reactions Analysis
Types of Reactions
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Case Studies :
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines, suggesting that this compound may have similar effects .
Coordination Chemistry
This compound can act as a ligand in coordination complexes with transition metals. Its ability to donate electrons makes it valuable in synthesizing metal complexes for various applications.
Applications :
- Metal Complexes : The formation of metal complexes with this ligand can enhance the antimicrobial activity of the resulting compounds. For example, studies have shown that metal complexes with thiosemicarbazone ligands exhibit higher antimicrobial activity compared to their uncoordinated counterparts .
| Metal Complex | Ligand Used | Antimicrobial Activity |
|---|---|---|
| Cu(II) Complex | Thiosemicarbazone | High against Gram-positive and Gram-negative bacteria |
| Pd(II) Complex | Thiosemicarbazone | Significant against fungal strains |
Materials Science
The compound's unique structural features allow it to be utilized in the development of new materials with specific properties.
Potential Applications :
Mechanism of Action
The mechanism of action of N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Pyrazole-Based Diamines
Pyrazole-containing diamines are a well-studied class of compounds due to their diverse pharmacological and chemical properties. Below is a comparison with derivatives synthesized in :
Key Observations :
- Substituent Effects : Chlorine (3b) and fluorine (3d) substituents increase melting points compared to phenyl or tolyl groups, suggesting enhanced intermolecular interactions (e.g., halogen bonding) .
- Solubility : The trihydrochloride form of the target compound improves aqueous solubility relative to neutral pyrazole-carboxamide derivatives (e.g., 3a–3d), which require organic solvents like DMF for synthesis .
- Synthetic Complexity : The target compound’s synthesis likely involves alkylation of the pyrazole followed by diamine functionalization, contrasting with the carboxamide coupling steps used for 3a–3d .
Comparison with Quinoline-Based Diamines ()
Quinoline-derived diamines, such as Ro 41-3118 and its metabolites, share structural similarities in their diamine chains but differ in core heterocycles:
Key Differences :
- Heterocyclic Core: Quinoline derivatives exhibit pronounced antimalarial activity due to their ability to intercalate into heme polymers, whereas pyrazole-based diamines may lack this mechanism .
- Metabolic Stability: Ethyl substituents in Ro 41-3118’s diamine chain are metabolized to mono- and bis-desethyl derivatives, whereas the target compound’s unsubstituted chain may confer different metabolic pathways .
Physicochemical and Functional Properties
- pKa and Basicity : The trihydrochloride salt indicates three protonation sites, likely at the primary/secondary amines and pyrazole nitrogen(s). This contrasts with neutral carboxamides (e.g., 3a–3d), which lack ionizable groups beyond the amide .
- Stability : Pyrazole rings are generally stable under acidic conditions, but the trihydrochloride form may hydrolyze in basic media, unlike the carboxamide derivatives stabilized by conjugation .
Biological Activity
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride is a synthetic compound with the molecular formula C8H19Cl3N4 and a molecular weight of approximately 277.6 g/mol. This compound features a pyrazole moiety linked to an ethane-1,2-diamine backbone, and its trihydrochloride salt form enhances solubility and stability in aqueous solutions, making it suitable for various applications in medicinal chemistry and pharmacology.
Biological Activity
Research indicates that compounds similar to N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine exhibit a variety of biological activities. These include:
- Antiproliferative Effects : Studies have shown that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by modulating autophagy and inhibiting mTORC1 pathways .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines. One such study found that certain derivatives induced apoptosis in glioma cells, suggesting potential therapeutic applications in oncology .
The biological activity of this compound may be attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation, thereby hindering tumor growth.
- Modulation of Signaling Pathways : By affecting pathways such as mTORC1 and autophagy mechanisms, this compound could alter cellular responses to stress and nutrient availability .
Comparative Biological Activity
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| N1-(Benzyl)-3,5-dimethylpyrazol-4-yl)benzamides | Antiproliferative | <0.5 | MIA PaCa-2 Cells |
| N1-(Aryl)-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime | Cytotoxic | 5.13 | C6 Glioma Cells |
| This compound | Anticancer potential (under investigation) | TBD | TBD |
Case Study 1: Antiproliferative Activity
In a study focusing on the antiproliferative effects of pyrazole derivatives on MIA PaCa-2 pancreatic cancer cells, it was found that certain compounds significantly reduced cell viability and induced autophagy. These findings suggest that this compound could potentially exhibit similar effects due to structural similarities .
Case Study 2: Cytotoxic Effects on Glioma Cells
A derivative structurally related to N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine was tested for cytotoxicity against C6 glioma cells. The results indicated that it induced significant apoptosis and disrupted the cell cycle. This raises the possibility that this compound may have similar anticancer properties .
Q & A
Q. Methodological Answer :
- H NMR : Identifies proton environments (e.g., pyrazole methyl groups at δ ~2.6 ppm, amine protons at δ ~1.5–3.0 ppm).
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H] peak matching theoretical mass).
- Elemental Analysis : Validates C, H, N, Cl content (e.g., ±0.3% deviation from calculated values).
- IR Spectroscopy : Detects functional groups (e.g., N-H stretches ~3180 cm) .
Advanced: How can solubility and stability issues of this compound be systematically addressed?
Methodological Answer :
Use Design of Experiments (DoE) to optimize solubility/stability:
- Parameters : pH, solvent polarity (e.g., water/DMF mixtures), temperature.
- Response Surface Methodology (RSM) : Models interactions between variables.
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via HPLC .
Advanced: What strategies are effective for optimizing reaction yields during synthesis?
Q. Methodological Answer :
- Computational Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and intermediates.
- High-Throughput Screening : Test catalysts (e.g., EDCI/HOBt) and solvents (e.g., DMF vs. THF) in parallel.
- Feedback Loops : Integrate experimental data into computational models to refine conditions iteratively .
Advanced: How should researchers resolve contradictions in spectroscopic or analytical data?
Q. Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw simulations).
- Multi-Technique Analysis : Pair MS with X-ray crystallography (if crystals are obtainable) to resolve ambiguities.
- Error Analysis : Quantify instrument precision (e.g., repeat MS runs under identical conditions) .
Advanced: What reactor design principles apply to scaling up synthesis of this compound?
Q. Methodological Answer :
- Continuous Flow Reactors : Minimize side reactions via precise temperature/residence time control.
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove HCl byproducts.
- Scale-Down Modeling : Use computational fluid dynamics (CFD) to simulate mass transfer limitations before pilot-scale trials .
Advanced: How can computational tools improve the efficiency of derivative synthesis?
Q. Methodological Answer :
- Reaction Network Analysis : Tools like RMG (Reaction Mechanism Generator) map possible pathways for modifying the pyrazole core.
- Machine Learning : Train models on existing pyrazole-diamine reaction datasets to predict optimal reagents/conditions.
- Transition State Modeling : Identify energy barriers for regioselective modifications (e.g., methylation vs. acetylation) .
Basic: What purification methods are suitable for isolating this compound?
Q. Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate the trihydrochloride salt.
- Column Chromatography : Employ silica gel with a polar eluent (e.g., CHCl3:MeOH 9:1) for intermediate purification.
- Ion Exchange : Remove excess HCl using weak anion-exchange resins .
Advanced: How can researchers validate the biological relevance of this compound’s structural features?
Q. Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with activity data from analogous compounds.
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes requiring diamine coordination).
- Metabolic Stability Assays : Test in vitro liver microsome models to assess pharmacokinetic properties .
Basic: What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
